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molecular formula C6H4F4N2O B8477737 4-Fluoro-6-methoxy-5-(trifluoromethyl)pyrimidine

4-Fluoro-6-methoxy-5-(trifluoromethyl)pyrimidine

Cat. No. B8477737
M. Wt: 196.10 g/mol
InChI Key: AMOFRGVYGAGYIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181221B2

Procedure details

To a rapidly stirred mixture of 1,1,1,3-tetrafluoro-2-(trifluoromethyl)-4-oxapent-2-ene (N-1) (10.0 g, 47.15 mmol) and formamidine acetate (7.37 g, 70.73 mmol) in a mixture of water (50 mL) and dichloromethane (50 mL) at 0° C., a solution of sodium hydroxide (7.54 g, 189 mmol) in water (40 mL) is added dropwise and the resulting mixture is stirred for 30 min after complete addition. The dichloromethane layer is separated, washed with 1M aqueous HCl solution and water, dried over Na2SO4 and filtered. The filtrate is concentrated in vacuo to afford 4-fluoro-6-methoxy-5-(trifluoromethyl)pyrimidine (N-2) as a yellow solid. The product is used directly in the next step without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.37 g
Type
reactant
Reaction Step One
Quantity
7.54 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2](F)(F)[C:3]([C:8]([F:11])([F:10])[F:9])=[C:4](F)[O:5][CH3:6].C(O)(=O)C.[CH:18]([NH2:20])=[NH:19].[OH-].[Na+]>O.ClCCl>[F:1][C:2]1[C:3]([C:8]([F:11])([F:10])[F:9])=[C:4]([O:5][CH3:6])[N:20]=[CH:18][N:19]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC(C(=C(OC)F)C(F)(F)F)(F)F
Name
Quantity
7.37 g
Type
reactant
Smiles
C(C)(=O)O.C(=N)N
Step Two
Name
Quantity
7.54 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture is stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after complete addition
CUSTOM
Type
CUSTOM
Details
The dichloromethane layer is separated
WASH
Type
WASH
Details
washed with 1M aqueous HCl solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=NC=NC(=C1C(F)(F)F)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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